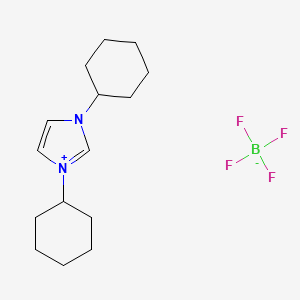
2-Methyl-2-(5-(Trifluormethyl)pyridin-2-yloxy)propansäure
Übersicht
Beschreibung
2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid, also known as 2-methyl-2-trifluoromethylpyridine-2-carboxylic acid (2M2TCA), is an organic molecule that is used in a variety of scientific applications. It is a white powder that is soluble in water, alcohol, and most organic solvents. It has a melting point of 115-118 °C and a boiling point of 256 °C. It is a versatile molecule, and its properties make it suitable for a variety of scientific research applications. This article will discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations of 2M2TCA, as well as potential future directions.
Wissenschaftliche Forschungsanwendungen
Agrochemische Anwendungen
Trifluormethylpyridine, zu denen auch unsere Zielverbindung gehört, sind wichtige Strukturmotive in aktiven agrochemischen Inhaltsstoffen . Sie werden zum Schutz von Pflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Trifluormethylpyridinderivat, das auf dem agrochemischen Markt eingeführt wurde .
Pharmazeutische Anwendungen
Trifluormethylpyridine werden auch in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Mehrere Derivate haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
Wie oben erwähnt, werden einige Trifluormethylpyridinderivate in der Veterinärmedizin eingesetzt . Die spezifischen Anwendungen in diesem Bereich befinden sich noch in der Forschung.
Funktionelle Materialien
Die Entwicklung organischer Verbindungen, die Fluor enthalten, wie unsere Zielverbindung, hat zu vielen jüngsten Fortschritten im Bereich der funktionellen Materialien geführt .
Katalyse
Pyridinderivate, einschließlich unserer Verbindung, sind bekannt für ihre Anwendungen in der Katalyse .
Arzneimittelentwicklung
Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die Eigenschaften des Pyridinrestes machen Trifluormethylpyridine wertvoll für die Arzneimittelentwicklung .
Molekularerkennung
Trifluormethylpyridine werden in der molekularen Erkennung verwendet, einem Prozess, der in biologischen Systemen entscheidend ist .
Natürliche Produktsynthese
Pyridinderivate werden als Bausteine in der Synthese von Naturstoffen verwendet .
Eigenschaften
IUPAC Name |
2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-9(2,8(15)16)17-7-4-3-6(5-14-7)10(11,12)13/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDVFRJNNKHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582645 | |
| Record name | 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605680-62-4 | |
| Record name | 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
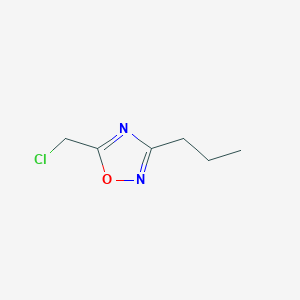
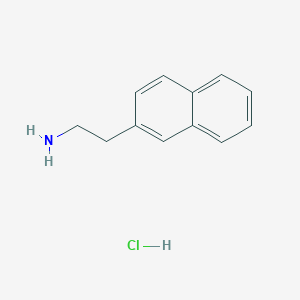
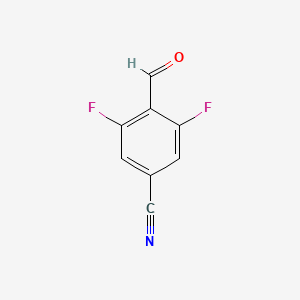

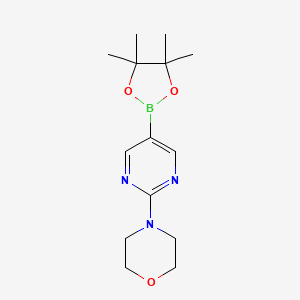

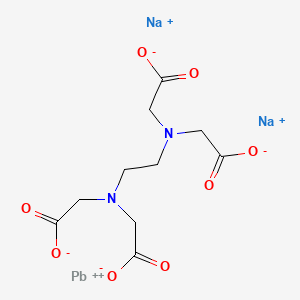
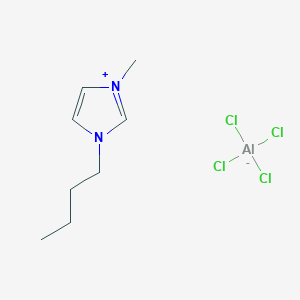
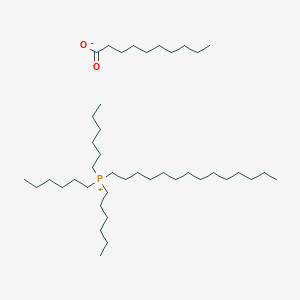


![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)
